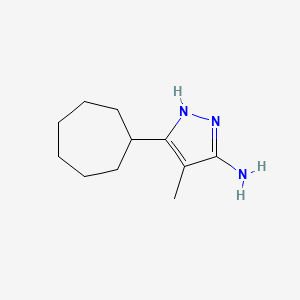

3-cycloheptyl-4-methyl-1H-pyrazol-5-amine

Description

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cycloheptyl substituent at position 3 and a methyl group at position 4 of the pyrazole ring. This compound is classified as a primary amine, with the amino group at position 3. The cycloheptyl group introduces significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

5-cycloheptyl-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-8-10(13-14-11(8)12)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H3,12,13,14) |

InChI Key |

UXLKMTAUDAKBLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1N)C2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

. These methods ensure high purity and consistent quality, which are essential for research and development applications.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Bromine or other oxidizing agents are commonly used.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: A variety of reagents, including halides and nucleophiles, can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.

Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Bulky substituents like cycloheptyl may hinder metabolic oxidation, whereas smaller groups (e.g., methyl in ) are more susceptible to cytochrome P450-mediated degradation.

Electronic and Binding Properties :

- Chlorophenyl (Cl) and pyrimidinyl substituents introduce electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity, critical for kinase inhibition .

- Thiazole and thiophene rings (e.g., ) provide sulfur atoms for hydrophobic interactions or metal coordination, diversifying target engagement.

Synthetic Accessibility :

- Cycloheptyl derivatives may require multistep synthesis due to challenges in introducing large aliphatic rings, whereas phenyl or pyrimidinyl analogs are more straightforward to functionalize .

Biological Activity: Pyrazole-thiazole hybrids (e.g., ) show promise in targeting enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging dual heterocyclic motifs for selectivity.

Research Findings and Data Tables

Table 1: Physicochemical Properties

Biological Activity

3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The compound features a pyrazole ring substituted with a cycloheptyl group and a methyl group, which contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit strong antimicrobial properties. Studies have demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, the compound has been tested against strains responsible for leishmaniasis and malaria, showing potential as an antiparasitic agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Preclinical studies indicate that it can modulate pathways involved in neuroinflammation and neuronal survival. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease processes, leading to altered biochemical pathways.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and plasticity.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of various pyrazole derivatives, this compound was found to significantly inhibit the growth of Leishmania species in vitro. The results indicated an IC50 value comparable to established antileishmanial drugs, suggesting its potential as a therapeutic agent .

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| This compound | 12 | Leishmania spp. |

| Standard Drug | 10 | Leishmania spp. |

Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of this compound revealed that it reduces oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The study utilized various assays to measure cell viability and oxidative damage, demonstrating that treatment with the compound significantly improved cell survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.